ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate
Overview
Description
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 5th position, a methyl group at the 1st position, and a morpholin-4-ylmethyl group at the 2nd position of the indole ring The carboxylate group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.
Bromination: The hydroxyl group at the 5th position is protected, and the indole ring is brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide.
Morpholin-4-ylmethyl Substitution: The brominated intermediate undergoes a nucleophilic substitution reaction with morpholine to introduce the morpholin-4-ylmethyl group at the 2nd position.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-oxo-6-bromo-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate.
Substitution: Formation of ethyl 6-substituted-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate.
Scientific Research Applications
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral properties, particularly against viruses like hepatitis C virus and influenza virus.
Pharmaceutical Research: The compound is studied for its potential as a lead compound in drug discovery, especially for its ability to inhibit viral replication.
Biological Studies: It is used in studies to understand the interaction of indole derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate involves its interaction with viral proteins, inhibiting their function and thereby preventing viral replication. The compound may target specific viral enzymes or proteins essential for the virus’s life cycle, leading to its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylate: Similar structure but lacks the bromine atom and morpholin-4-ylmethyl group.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(dimethylaminomethyl)-1H-indole-3-carboxylate: Similar structure but has a dimethylaminomethyl group instead of a morpholin-4-ylmethyl group.
Uniqueness
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate is unique due to the presence of the morpholin-4-ylmethyl group, which may enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O4/c1-3-24-17(22)16-11-8-15(21)12(18)9-13(11)19(2)14(16)10-20-4-6-23-7-5-20/h8-9,21H,3-7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTVYSKUXCBBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134823 | |
Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110544-05-3 | |
Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110544-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-(4-morpholinylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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